2,2-Dichloro-N-(2-methylphenyl)-1-phenylcyclopropanecarboxamide
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Overview
Description
2,2-DICHLORO-N-(2-METHYLPHENYL)-1-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a chemical compound with the molecular formula C17H15Cl2NO It is known for its unique structural features, including a cyclopropane ring and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-N-(2-METHYLPHENYL)-1-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the reaction of 2,2-dichloro-1-phenylcyclopropanecarboxylic acid with 2-methylaniline. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-DICHLORO-N-(2-METHYLPHENYL)-1-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis to form the amide bond.
Nucleophiles: Such as amines or alcohols, for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 2,2-dichloro-1-phenylcyclopropanecarboxylic acid and 2-methylaniline.
Scientific Research Applications
2,2-DICHLORO-N-(2-METHYLPHENYL)-1-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-DICHLORO-N-(2-METHYLPHENYL)-1-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound’s dichlorophenyl groups and cyclopropane ring allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(2-methylphenyl)acetamide: Shares similar structural features but lacks the cyclopropane ring.
N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with similar functional groups but different overall structure.
Uniqueness
2,2-DICHLORO-N-(2-METHYLPHENYL)-1-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to its combination of a cyclopropane ring and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15Cl2NO |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-methylphenyl)-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H15Cl2NO/c1-12-7-5-6-10-14(12)20-15(21)16(11-17(16,18)19)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
IAOPAIIARIYMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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